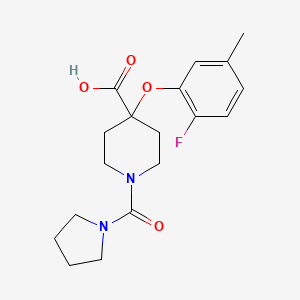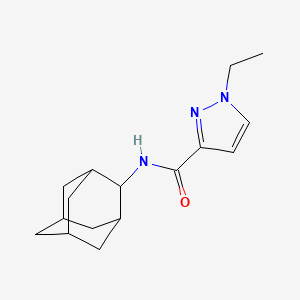![molecular formula C13H14ClN3O2 B5324570 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide](/img/structure/B5324570.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is commonly referred to as CPOP and has been found to have significant effects on biochemical and physiological processes.
科学的研究の応用
CPOP has been studied for its potential applications in scientific research. It has been found to have significant effects on various biochemical and physiological processes, including the inhibition of acetylcholinesterase and the activation of AMP-activated protein kinase. CPOP has also been studied for its potential anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of CPOP involves its interaction with various enzymes and proteins in the body. CPOP has been found to inhibit acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the body, which can have various effects on neurotransmission and cognitive function. CPOP has also been found to activate AMP-activated protein kinase, which is a protein that plays a key role in cellular energy metabolism.
Biochemical and Physiological Effects:
CPOP has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal studies. CPOP has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions. Additionally, CPOP has been studied for its potential anti-cancer properties, as it has been found to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
CPOP has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have high yields and purity. CPOP is also stable and can be stored for extended periods of time. However, there are also some limitations to using CPOP in lab experiments. It can be expensive to synthesize, and its effects on human subjects are not fully understood.
将来の方向性
There are several future directions for research on CPOP. One area of interest is its potential use as a treatment for Alzheimer's disease and other cognitive disorders. CPOP has been found to improve cognitive function in animal studies, and further research is needed to determine its potential for human use. Additionally, CPOP has been studied for its potential anti-cancer properties, and further research is needed to determine its effectiveness in treating various cancers. Finally, CPOP may have other potential applications in scientific research, and further studies are needed to explore these possibilities.
Conclusion:
In conclusion, CPOP is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It has been found to have significant effects on various biochemical and physiological processes, and has potential applications in the treatment of Alzheimer's disease, cancer, and other conditions. Further research is needed to fully understand the potential of CPOP and its applications in scientific research.
合成法
The synthesis method for CPOP involves the reaction of 4-chlorobenzylamine with ethyl 2-bromoacetate to form an intermediate compound. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5-amino-1,2,4-oxadiazole to form CPOP. The synthesis of CPOP has been optimized to produce high yields and purity.
特性
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-3-17(9(2)18)8-12-15-13(16-19-12)10-4-6-11(14)7-5-10/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASGPUNHANIGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopentyl-N'-({1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl)urea](/img/structure/B5324497.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5324500.png)
![2-{4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}-N-(2-isopropylphenyl)acetamide](/img/structure/B5324520.png)
![N-cyclopropyl-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5324528.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide](/img/structure/B5324534.png)
![2-{2-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide](/img/structure/B5324544.png)

![N~4~-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5324559.png)
![4-hydroxy-9-methyl-2-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-7(6H)-one](/img/structure/B5324564.png)


![4-{1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-2,1,3-benzoxadiazole](/img/structure/B5324597.png)